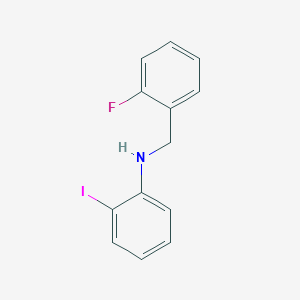
N-(2-fluorobenzyl)-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-2-iodoaniline is a useful research compound. Its molecular formula is C13H11FIN and its molecular weight is 327.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
N-(2-fluorobenzyl)-2-iodoaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of both fluorine and iodine in its structure enhances its biological activity and selectivity.
Antitumor Agents
Research has indicated that compounds similar to this compound exhibit promising antitumor activities. For instance, derivatives have been developed that target specific cancer pathways, leading to effective treatments for non-small cell lung cancer (NSCLC) and other malignancies . The incorporation of halogens like fluorine and iodine is known to improve the lipophilicity and metabolic stability of these compounds, which is critical for their therapeutic efficacy.
Antibiotic Development
The compound is also being explored for its potential as an antibiotic. Its structural analogs have shown activity against various bacterial strains, making them candidates for further development in combating antibiotic resistance .
Synthetic Chemistry Applications
This compound is utilized as a building block in synthetic organic chemistry. Its reactivity allows for various transformations that can lead to the synthesis of more complex molecules.
Coupling Reactions
The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira reactions. These reactions are essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Functionalization Studies
Studies have demonstrated that this compound can undergo functionalization at the aniline nitrogen or the aromatic ring, allowing chemists to create diverse derivatives with tailored properties for specific applications .
Material Science Applications
In material science, this compound is investigated for its potential use in developing new materials with unique electronic properties.
Organic Electronics
The compound's ability to form stable films makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure can enhance charge transport properties, which is vital for device performance .
Case Study 1: Antitumor Activity
A study focusing on the synthesis of fluorinated anilines revealed that this compound derivatives exhibited significant cytotoxicity against NSCLC cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor proliferation .
Case Study 2: Synthetic Route Optimization
Researchers optimized a synthetic route for this compound using transition-metal-catalyzed methods, achieving higher yields and purities compared to traditional methods. This optimization has implications for scaling up production for pharmaceutical applications .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C13H11FIN |
|---|---|
Peso molecular |
327.14 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-2-iodoaniline |
InChI |
InChI=1S/C13H11FIN/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 |
Clave InChI |
ZUZGNNOQIRZQQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2I)F |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CC=CC=C2I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















